Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-phenylethyl)-4-piperidinyl)oxy)ethyl ester
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Overview
Description
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-phenylethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by esterification with benzoic acid. Common reagents might include chloroquinoline derivatives, piperidine, and benzoic acid esters. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially forming quinoline N-oxides.
Reduction: Reducing the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Halogen substitution on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways involving quinoline derivatives.
Medicine: Potential use as an antimalarial or anticancer agent due to the presence of the quinoline moiety.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimalarial, it might inhibit heme polymerase in Plasmodium parasites. The molecular targets and pathways involved would include interactions with enzymes and receptors specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with an additional hydroxyl group.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
86518-54-9 |
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Molecular Formula |
C31H30ClN3O4 |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
[2-oxo-2-[1-(2-phenylethyl)piperidin-4-yl]oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H30ClN3O4/c32-23-10-11-25-28(12-16-33-29(25)20-23)34-27-9-5-4-8-26(27)31(37)38-21-30(36)39-24-14-18-35(19-15-24)17-13-22-6-2-1-3-7-22/h1-12,16,20,24H,13-15,17-19,21H2,(H,33,34) |
InChI Key |
XXKFHRBYNIBWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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